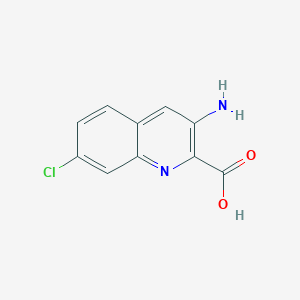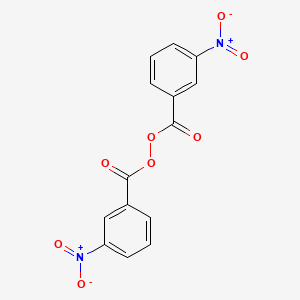
Bis(3-nitrobenzoyl) Peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-nitrobenzoyl) Peroxide is an organic peroxide compound known for its role as an initiator in radical polymerization processes. It is characterized by the presence of two 3-nitrobenzoyl groups linked by a peroxide bond. This compound is particularly valued for its ability to generate free radicals, which are essential in various chemical reactions, especially in the polymer industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-nitrobenzoyl) Peroxide typically involves the reaction of 3-nitrobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_4(\text{NO}_2)\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and solvent choice to ensure high yield and purity. The process involves careful control of reaction parameters to prevent uncontrolled decomposition, which can lead to safety hazards.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-nitrobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:
Oxidation: The peroxide bond in this compound can cleave to form benzoyloxy radicals, which can further react with other molecules.
Substitution: The nitro groups on the benzoyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and bases like sodium hydroxide.
Substitution: Reagents such as bromine (for bromination) and nitric acid (for nitration) are used under controlled conditions.
Major Products:
Oxidation: The primary products are benzoyloxy radicals, which can further react to form various polymeric structures.
Substitution: Products include substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(3-nitrobenzoyl) Peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in radical polymerization to synthesize polymers with specific properties.
Biology: Research into its potential as a cross-linking agent for biomolecules is ongoing.
Medicine: Studies are exploring its use in drug delivery systems due to its ability to generate radicals that can modify drug molecules.
Industry: It is employed in the production of plastics, resins, and other polymeric materials.
Wirkmechanismus
The mechanism of action of Bis(3-nitrobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The nitro groups on the benzoyl rings can also influence the reactivity and stability of the generated radicals.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Similar in structure but lacks the nitro groups, making it less reactive in certain substitution reactions.
Di-tert-butyl Peroxide: Another peroxide compound used as a radical initiator but with different stability and reactivity profiles.
Uniqueness: Bis(3-nitrobenzoyl) Peroxide is unique due to the presence of nitro groups, which enhance its reactivity in electrophilic aromatic substitution reactions. This makes it particularly useful in applications requiring high reactivity and specificity.
Eigenschaften
Molekularformel |
C14H8N2O8 |
|---|---|
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
(3-nitrobenzoyl) 3-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8N2O8/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
InChI-Schlüssel |
YLYKXGJKBXLWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


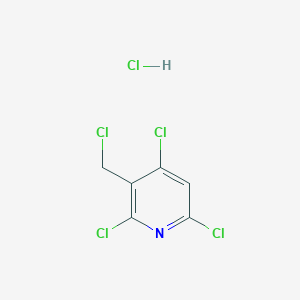
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

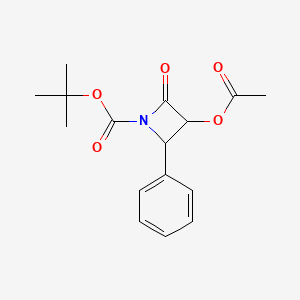
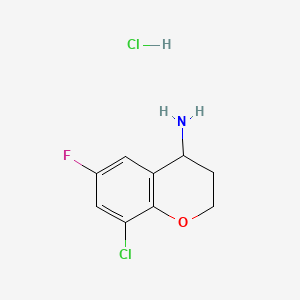
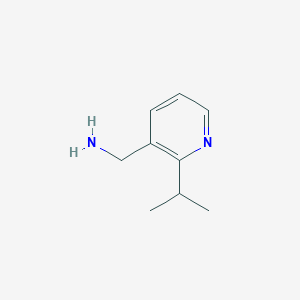

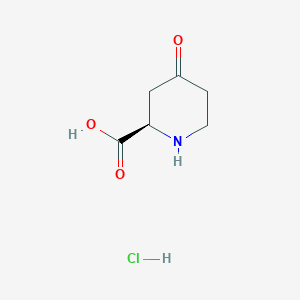

![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
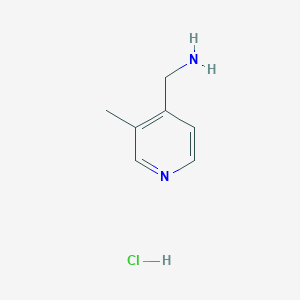

![(6-Phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15330295.png)
